molecular formula C8H10N2O2 B1391332 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid CAS No. 408312-27-6

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Cat. No. B1391332
M. Wt: 166.18 g/mol
InChI Key: UEWLOCPAGWIVCF-UHFFFAOYSA-N
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Description

“3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid” is a compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole derivatives has been reported in the literature . The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole was presented to characterize and establish a structure stability relationship of cyclic imidazole derivative families for imidazolium ionic liquid research applications . Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives .


Molecular Structure Analysis

The molecule adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . This fused ring system provides protection of the -C atom (attached to the non-bridging N atom of the imidazole ring), which provides stability that is of interest with respect to electrochemical properties as electrolytes for fuel cells and batteries, and electrodeposition .


Chemical Reactions Analysis

Reaction of 3-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles with alkylating reagents leads to the formation of quaternary imidazolium salts .


Physical And Chemical Properties Analysis

The crystal structure of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole at 100 K has monoclinic (P21/n) symmetry . The crystal cohesion is achieved by C—H N hydrogen bonds .

Scientific Research Applications

Heterocycle Chemistry and Sensing Materials Compounds like 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, due to their heteroatoms and derivative nature, are significant in the realm of organic chemistry. They are commonly utilized as recognition units for creating optical sensors due to their biological applications. Specifically, derivatives of such compounds are instrumental in crafting exquisite sensing materials, displaying a wide range of biological and medicinal applications. The ability of these derivatives to form coordination and hydrogen bonds makes them apt for use as sensing probes. A comprehensive review covered the evolution and scope of pyrimidine-based optical sensors, highlighting their applications from 2005 to 2020 (Jindal & Kaur, 2021).

Biological Activity of Carboxylic Acids Natural carboxylic acids, like 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid, are known to exhibit substantial biological activity. The structure of these acids, including the number of hydroxyl groups and conjugated bonds, directly influences their antioxidant, antimicrobial, and cytotoxic activities. The compound under study might align with this trend, considering its potential biological significance (Godlewska-Żyłkiewicz et al., 2020).

CNS Acting Drug Synthesis Chemical groups in 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid might serve as precursors for synthesizing compounds with potential Central Nervous System (CNS) activity. A literature review highlighted that heterocycles with heteroatoms like nitrogen, sulfur, and oxygen could lead to drugs with varying CNS effects, ranging from depression to convulsion. This suggests the potential of such chemical structures in developing novel CNS drugs (Saganuwan, 2017).

Catalyst Systems and Chemical Reactions Compounds similar to 3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid are involved in significant C-N bond-forming cross-coupling reactions. These compounds serve as key components in recyclable copper catalyst systems used for reactions between various amines and aryl halides or arylboronic acids. The properties of such systems and their potential for commercial exploitation are extensively reviewed, indicating the crucial role of these chemical structures in advancing organic synthesis (Kantam et al., 2013).

Future Directions

Imidazole derivatives are widely used in the field due to their versatility and relatively high stability . They have become an important synthon in the development of new drugs . Therefore, the synthetic methods and biological activities of imidazole derivatives will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

properties

IUPAC Name

3-methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-5-3-9-7-2-6(8(11)12)4-10(5)7/h3,6H,2,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEWLOCPAGWIVCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Reactant of Route 2
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Reactant of Route 3
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Reactant of Route 4
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Reactant of Route 5
Reactant of Route 5
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid
Reactant of Route 6
3-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid

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